3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the purine and pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a dimethyl group attached to a purino-pyrimidine core
Preparation Methods
The synthesis of 3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, the compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the compound into alcohols or amines. Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the aromatic ring, leading to the formation of various derivatives.
Scientific Research Applications
3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications. In medicinal chemistry, it is studied for its potential neuroprotective and anti-neuroinflammatory properties . The compound’s ability to inhibit nitric oxide and tumor necrosis factor-α production makes it a promising candidate for the treatment of neurodegenerative diseases and inflammatory conditions.
In addition to its medicinal applications, the compound is also explored for its potential use in materials science. Its unique structure and chemical properties make it suitable for the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets and pathways involved in inflammation and neuroprotection. The compound is known to inhibit the NF-κB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation . By inhibiting this pathway, the compound can reduce the production of pro-inflammatory cytokines and protect neuronal cells from damage.
Comparison with Similar Compounds
3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be compared with other similar compounds, such as triazole-pyrimidine hybrids and pyrano[2,3-d]pyrimidine derivatives . These compounds share structural similarities and exhibit comparable biological activities, including neuroprotection and anti-inflammatory effects. the unique combination of functional groups in this compound may confer distinct advantages in terms of potency and selectivity.
Similar compounds include:
- Triazole-pyrimidine hybrids
- Pyrano[2,3-d]pyrimidine derivatives
- Quinolinyl-pyrazoles
These compounds are studied for their potential therapeutic applications and provide valuable insights into the design and development of new drugs with improved efficacy and safety profiles.
Properties
IUPAC Name |
3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-16-13-27(18-9-11-19(32-3)12-10-18)23-25-21-20(28(23)14-16)22(30)29(24(31)26(21)2)15-17-7-5-4-6-8-17/h4-12,16H,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBOMHNEPYIMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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